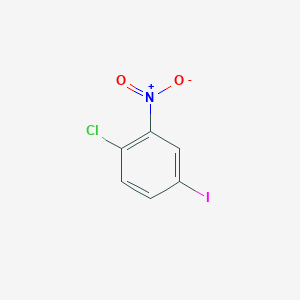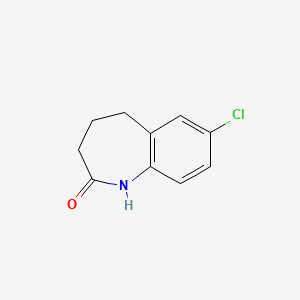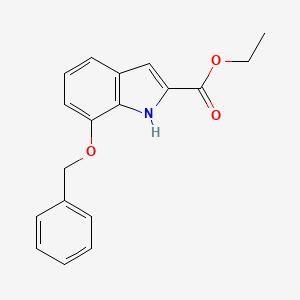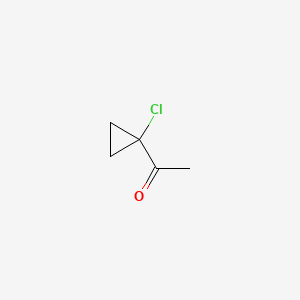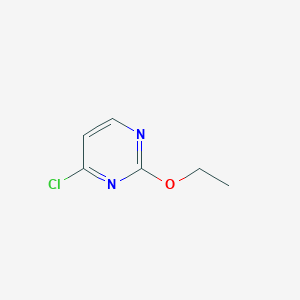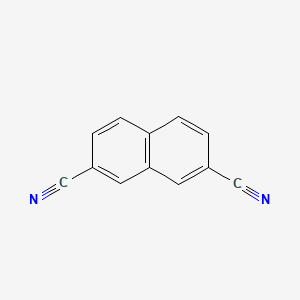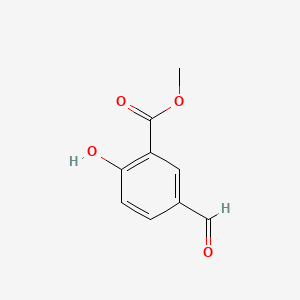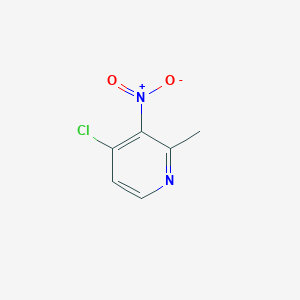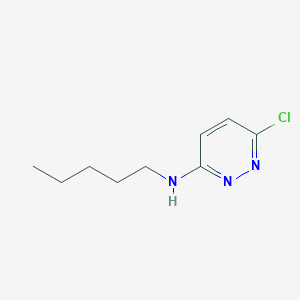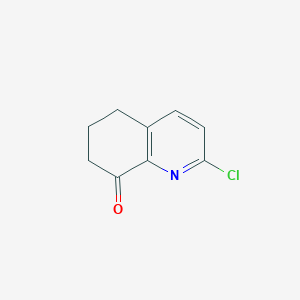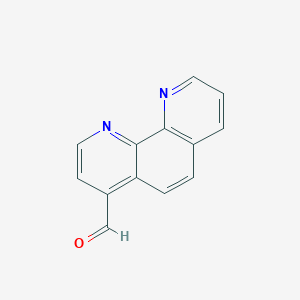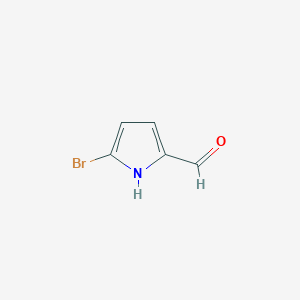
5-Bromo-1H-pyrrole-2-carbaldehyde
Übersicht
Beschreibung
5-Bromo-1H-pyrrole-2-carbaldehyde (5-BP2C) is an organic compound belonging to the class of pyrroles, which are five-membered heterocyclic compounds with a nitrogen atom at the center. 5-BP2C is an important intermediate in the synthesis of a variety of pharmaceuticals, dyes, and other compounds. This compound is widely used in the synthesis of a variety of compounds due to its stability and low reactivity.
Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Pyrroles
Researchers have developed new synthetic pathways to create 3-fluoropyrroles using 5-Bromo-1H-pyrrole-2-carbaldehyde. The process involves electrophilic alpha,alpha-difluorination followed by dehydrofluorination, providing a novel approach to access various 3-fluorinated pyrroles efficiently (Surmont et al., 2009).
Flexible Synthesis of Pyrrole-3-carbaldehydes
Another study reports a one-pot, three-component reaction process utilizing 5-Bromo-1,2,3-triazine, terminal alkynes, and primary amines. This method, catalyzed by palladium and mediated by silver, allows for the synthesis of multifunctionalized pyrrole-3-carbaldehydes, showcasing the versatility of 5-Bromo-1H-pyrrole-2-carbaldehyde in constructing complex organic molecules (Wu et al., 2022).
Atom Transfer Radical Polymerization
The compound has also found applications in polymer science, specifically in the atom transfer radical polymerization (ATRP) of methyl methacrylate. The use of 2-pyridinecarbaldehyde imines, including derivatives of 5-Bromo-1H-pyrrole-2-carbaldehyde, as ligands in ATRP demonstrates its utility in facilitating homogeneous reactions and producing polymers with desired properties (Haddleton et al., 1997).
Creation of Single Molecule Magnets
Furthermore, 5-Bromo-1H-pyrrole-2-carbaldehyde has been used in the synthesis of high nuclearity {Mn(III)25} barrel-like clusters. These clusters exhibit single-molecule magnetic behavior, highlighting the compound's role in the development of materials with potential applications in quantum computing and data storage (Giannopoulos et al., 2014).
Antitumor Activity
In the field of medicinal chemistry, derivatives of 5-Bromo-1H-pyrrole-2-carbaldehyde have been explored for their antitumor properties. A study identified compounds isolated from the spent culture broth of Taiwanofungus camphoratus that showed promising inhibitory effects on tumor cell proliferation, underscoring the compound's potential in drug discovery (Jia et al., 2015).
Eigenschaften
IUPAC Name |
5-bromo-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-2-1-4(3-8)7-5/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPGXCJTAOMPRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557685 | |
| Record name | 5-Bromo-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-pyrrole-2-carbaldehyde | |
CAS RN |
931-34-0 | |
| Record name | 5-Bromo-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



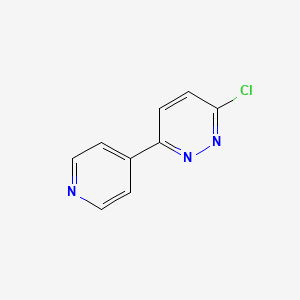
![2-Chloro-5-methylbenzo[d]thiazole](/img/structure/B1590743.png)
